Cas no 1346707-75-2 (Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate)

Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate is a sulfur-containing ester derivative with a chloropyridinyl moiety, offering versatile reactivity in organic synthesis. Its structure combines a thioether linkage with an ester group, making it useful as an intermediate in pharmaceuticals, agrochemicals, and specialty chemicals. The 4-chloropyridinyl group enhances electrophilic properties, facilitating nucleophilic substitution reactions, while the ethyl ester provides a handle for further functionalization. This compound exhibits stability under standard conditions and is soluble in common organic solvents, enabling straightforward handling in synthetic workflows. Its balanced reactivity profile makes it valuable for constructing heterocyclic frameworks or as a precursor in cross-coupling reactions.
Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate structure
1346707-75-2 structure
Product Name:Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate
CAS No:1346707-75-2
MF:C10H12ClNO2S
MW:245.725780487061
CID:1030035
PubChem ID:71304273
Update Time:2025-10-29

Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate
    • ethyl 3-(4-chloropyridin-2-yl)sulfanylpropanoate
    • Ethyl 3-[(4-chloropyridin-2-yl)sulfanyl]propanoate
    • DTXSID80745220
    • ethyl 3-(4-chloropyridin-2-ylthio)propanoate
    • 1346707-75-2
    • Ethyl3-((4-chloropyridin-2-yl)thio)propanoate
    • A910183
    • MDL: MFCD19688741
    • Inchi: 1S/C10H12ClNO2S/c1-2-14-10(13)4-6-15-9-7-8(11)3-5-12-9/h3,5,7H,2,4,6H2,1H3
    • InChI Key: DXIGEVHVSSHNLT-UHFFFAOYSA-N
    • SMILES: ClC1C=CN=C(C=1)SCCC(=O)OCC

Computed Properties

  • Exact Mass: 245.0277275g/mol
  • Monoisotopic Mass: 245.0277275g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 64.5Ų

Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate Security Information

  • Storage Condition:Sealed in dry,2-8°C

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Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate Suppliers

Amadis Chemical Company Limited
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(CAS:1346707-75-2)Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate
Order Number:A910183
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:37
Price ($):432.0
Email:sales@amadischem.com

Additional information on Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate

Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate: A Comprehensive Overview

Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate, with the CAS number 1346707-75-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring substituted with a chlorine atom at position 4 and a thioether group attached to a propanoate ester. The molecule's structure lends it to various applications, particularly in drug discovery and material science.

The synthesis of Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate involves a series of well-established organic reactions. The starting material, 4-chloropyridine, undergoes nucleophilic substitution with an appropriate thiol derivative to form the thioether intermediate. This intermediate is then subjected to esterification with ethyl propionate to yield the final product. The reaction conditions are optimized to ensure high yield and purity, making this compound accessible for further studies.

Recent studies have highlighted the potential of Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate as a lead compound in drug development. Its thioether group is known to exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, the pyridine ring's electron-withdrawing effect enhances the compound's ability to interact with biological targets, making it a promising candidate for enzyme inhibition studies.

In terms of pharmacokinetics, Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate demonstrates moderate absorption and distribution properties in preclinical models. Its bioavailability is influenced by the ester group, which undergoes hydrolysis in the gastrointestinal tract. However, modifications to the ester moiety could potentially improve its pharmacokinetic profile, making it more suitable for therapeutic applications.

The compound has also been explored for its potential in material science. Its thioether group imparts mechanical stability to polymers, making it a candidate for high-performance materials used in aerospace and automotive industries. Furthermore, its ability to act as a stabilizing agent in polymer blends has been documented in recent research papers.

From an environmental perspective, Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate exhibits low toxicity towards aquatic organisms under standard testing conditions. However, further studies are required to assess its long-term effects on ecosystems and biodegradation rates.

In conclusion, Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate (CAS No: 1346707-75-2) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and promising biological properties make it an attractive target for further research and development. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in advancing both medicinal and industrial fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1346707-75-2)Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate
A910183
Purity:99%
Quantity:1g
Price ($):432.0
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